molecular formula C10H8N2O2 B1339621 4-aminoquinoline-3-carboxylic Acid CAS No. 68313-46-2

4-aminoquinoline-3-carboxylic Acid

Cat. No. B1339621
CAS RN: 68313-46-2
M. Wt: 188.18 g/mol
InChI Key: UEFKMJWKPVAVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-aminoquinoline-3-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features an amino group at the fourth position and a carboxylic acid group at the third position on the quinoline ring system. This structure is related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediates, such as sydnones, or the use of reactions like the Sandmeyer reaction for the introduction of halogens. For instance, a method for synthesizing amide derivatives from tetrahydroisoquinoline-3-carboxylic acid through a sydnone intermediate under acidic conditions has been described, yielding good results . Similarly, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids has been achieved by synthesizing an amino intermediate and then replacing the amino group with a halogen . These methods highlight the versatility of quinoline derivatives in chemical synthesis.

Molecular Structure Analysis

Quinoline derivatives can form various molecular structures, including one-dimensional hydrogen-bonded chains. For example, the structures of proton-transfer compounds of 4,5-dichlorophthalic acid with different quinoline derivatives, such as 8-aminoquinoline, have been determined, revealing hydrogen-bonded chain structures formed through N(+)-H...O(carboxyl) extensions of cation-anion pairs . These findings illustrate the importance of interactive groups on the quinoline ring in forming low-dimensional hydrogen-bonded structures.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be influenced by the functional groups attached to the ring system. The presence of an amino group can facilitate reactions such as the Sandmeyer reaction, which is used to introduce halogens into the quinoline ring . Additionally, the carboxylic acid group can participate in reactions typical for carboxylic acids, such as esterification or amide formation, which can be useful in the synthesis of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like 4-aminoquinoline-3-carboxylic acid are determined by their molecular structure. The presence of both amino and carboxylic acid groups can affect the compound's solubility, acidity, and ability to form salts and zwitterions. These properties are crucial for the compound's behavior in biological systems and its potential applications in drug development. For example, the synthesis of 4-aminonicotinic acid, a key intermediate for cardiovascular and cerebrovascular drugs, involves the introduction of an amino group into nicotinic acid, which significantly alters its chemical properties .

Scientific Research Applications

  • Medicinal Chemistry
    • Quinoline and its derivatives have received considerable attention in drug design due to their broad spectrum of bioactivity .
    • They have been used in the development of drugs for the control and eradication of malaria .
    • The 4-aminoquinolines chloroquine (CQ) and amodiaquine (AQ) were considered the most important drugs for this purpose .
    • The success of this class has been based on excellent clinical efficacy, limited host toxicity, ease of use, and simple, cost-effective synthesis .
  • Antibacterial, Antifungal, Anti-virulence, Antiviral, and Anti-parasitic Agents

    • Quinolines and quinolones, including 4-aminoquinoline, have been used as antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic agents .
    • They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
    • Recently, a series of quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .
  • Anti-plasmodial Activity

    • A new series of side chain-modified 4-aminoquinolines were synthesized and screened for in vitro antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum .
    • Some compounds showed significant inhibition of parasite growth .
  • Organic Synthesis

    • Quinoline and its derivatives have been used in organic synthesis .
    • For example, Eosin Y catalyzes a visible-light-promoted C2 selective arylation of quinoline and pyridine N-oxides with diaryliodonium tetrafluoroborate as an arylation reagent under mild conditions .
  • Materials Chemistry

    • Phosphorus compounds, which include quinoline derivatives, have been widely used in many fields, such as organic synthesis, medicinal chemistry, and materials chemistry .
  • Anti-virulence Therapy

    • Quinolines and quinolones, including 4-aminoquinoline, have been used as antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic agents .
    • A promising alternative to the classic antibiotic approach has recently been established and is known as anti-virulence therapy .
    • Instead of targeting microbial viability, this alternative strategy aims to target pathogens’ virulence machinery required to cause host damage and disease .
  • HIV-1 Integrase Inhibitors

    • Recently, a series of quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .
    • The most active compound exhibited activity against both wild-type and the mutant virus .
  • Industrial and Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Safety And Hazards

4-Aminoquinoline-3-carboxylic Acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

4-aminoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFKMJWKPVAVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470018
Record name 4-aminoquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminoquinoline-3-carboxylic Acid

CAS RN

68313-46-2
Record name 4-aminoquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aminoquinoline-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-aminoquinoline-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
4-aminoquinoline-3-carboxylic Acid
Reactant of Route 4
4-aminoquinoline-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
4-aminoquinoline-3-carboxylic Acid
Reactant of Route 6
4-aminoquinoline-3-carboxylic Acid

Citations

For This Compound
4
Citations
M Szumilak, A Szulawska-Mroczek… - European journal of …, 2010 - Elsevier
… The starting materials 4-aminoquinoline-3-carboxylic acid 1 and 4-aminocinnoline-3-carboxylic acid 2 were obtained by the intramolecular Friedel–Crafts cyclocondensation of the …
Number of citations: 71 www.sciencedirect.com
S Dudkin - 2013 - d-nb.info
… It can be easily constructed from 4-aminoquinoline-3-carboxylic acid amide or ester.Nevertheless, convenient synthetic methods for 5-polyfluorsubstituted derivatives have not been …
Number of citations: 0 d-nb.info
S Selberg, LY Yu, O Bondarenko, E Kankuri… - International Journal of …, 2021 - mdpi.com
The fat mass and obesity-associated protein (FTO), an RNA N 6 -methyladenosine (m 6 A) demethylase, is an important regulator of central nervous system development, neuronal …
Number of citations: 21 www.mdpi.com
К ТАЧДЖИАН, СЦ ТАН, ДС КАРАНЕВСКИ… - 2017 - elibrary.ru
Изобретение относится к области органической химии, а именно к новому производному хинолина формулы (I) или к его пригодной для употребления внутрь соли, где R 1 и …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.